REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][C@@H:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1.[OH-:12].[Na+].OO>CO>[CH3:10][C:9]([CH:5]1[CH2:4][C:3](=[O:12])[C:2]2([CH3:1])[O:8][CH:7]2[CH2:6]1)=[CH2:11] |f:1.2|
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@@H](CC1=O)C(=C)C
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@@H](CC1=O)C(=C)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched by the slow addition of saturated Na2SO3 solution (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1CC2C(O2)(C(=O)C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][C@@H:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1.[OH-:12].[Na+].OO>CO>[CH3:10][C:9]([CH:5]1[CH2:4][C:3](=[O:12])[C:2]2([CH3:1])[O:8][CH:7]2[CH2:6]1)=[CH2:11] |f:1.2|
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@@H](CC1=O)C(=C)C
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@@H](CC1=O)C(=C)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched by the slow addition of saturated Na2SO3 solution (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1CC2C(O2)(C(=O)C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][C@@H:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1.[OH-:12].[Na+].OO>CO>[CH3:10][C:9]([CH:5]1[CH2:4][C:3](=[O:12])[C:2]2([CH3:1])[O:8][CH:7]2[CH2:6]1)=[CH2:11] |f:1.2|
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@@H](CC1=O)C(=C)C
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@@H](CC1=O)C(=C)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched by the slow addition of saturated Na2SO3 solution (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1CC2C(O2)(C(=O)C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |